Benzamide Methoxy Regiochemistry: 3,4-Dimethoxy vs. 3,5-Dimethoxy Substitution
The target compound features a 3,4-dimethoxy substitution on the benzamide ring, whereas its closest regioisomer (CAS 919723-44-7) carries a 3,5-dimethoxy pattern . The 3,4-substitution creates a contiguous electron-donating surface with two adjacent methoxy groups, enabling bidentate hydrogen-bond acceptor geometry, whereas the 3,5-pattern distributes these interactions across a meta-arrangement with disrupted conjugation [1]. In related benzamide pharmacophores, 3,4-dimethoxy substitution has been associated with enhanced kinase ATP-pocket occupancy relative to 3,5-substituted analogs [1].
| Evidence Dimension | Substitution regiochemistry and hydrogen-bond acceptor topology |
|---|---|
| Target Compound Data | 3,4-dimethoxy (adjacent/ortho-like methoxy groups on benzamide ring) |
| Comparator Or Baseline | 3,5-dimethoxy regioisomer (CAS 919723-44-7; meta-distributed methoxy groups) |
| Quantified Difference | Qualitative difference in H-bond acceptor geometry; no direct comparative IC50 data available for this specific pair |
| Conditions | Structural comparison based on SMILES and chemical identity |
Why This Matters
Researchers procuring this compound for structure-activity relationship (SAR) studies must not substitute the 3,5-dimethoxy regioisomer, as the altered hydrogen-bond topology may yield divergent target-binding results.
- [1] Abdelhafez OM, Ali HI, Amin KM, Abdalla MM, Ahmed EY. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances. 2015;5:25312-25324. View Source
